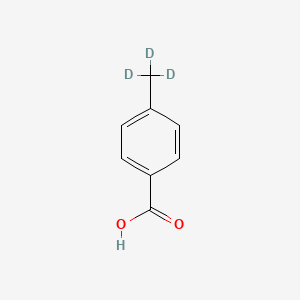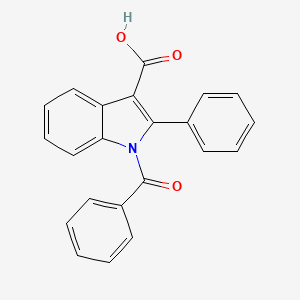
AChE/A|A-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AChE/A|A-IN-2 is a potent and orally active inhibitor of acetylcholinesterase, with an IC50 value of 135 nanomolar. It also acts as an antagonist of the N-methyl-D-aspartate receptor, specifically targeting the GluN1-1b/GluN2B subunit combination, with an IC50 value of 5.054 micromolar. This compound inhibits amyloid-beta aggregation and demonstrates good blood-brain barrier permeability. It has shown efficacy in improving cognitive and spatial memory impairment in rat models .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AChE/A|A-IN-2 involves multiple steps, including the formation of triazole-bridged aryl adamantane analogs. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the research or industrial laboratory .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions: AChE/A|A-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents onto the aromatic rings or other parts of the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents, nucleophiles, and catalysts can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted analogs .
Scientific Research Applications
AChE/A|A-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study enzyme inhibition and receptor antagonism.
Biology: Employed in research on neurodegenerative diseases, particularly Alzheimer’s disease, due to its ability to inhibit acetylcholinesterase and amyloid-beta aggregation.
Medicine: Investigated for its potential therapeutic effects in improving cognitive function and memory in animal models.
Mechanism of Action
AChE/A|A-IN-2 exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the hydrolysis of acetylcholine into choline and acetic acid. This inhibition leads to an increase in acetylcholine levels in the synaptic cleft, enhancing cholinergic transmission. Additionally, this compound antagonizes the N-methyl-D-aspartate receptor, which plays a role in synaptic plasticity and memory function. The compound also inhibits amyloid-beta aggregation, which is implicated in the pathogenesis of Alzheimer’s disease .
Comparison with Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Galantamine: A reversible acetylcholinesterase inhibitor and nicotinic receptor modulator.
Rivastigmine: An acetylcholinesterase and butyrylcholinesterase inhibitor used in the management of Alzheimer’s and Parkinson’s disease dementia.
Uniqueness: AChE/A|A-IN-2 is unique due to its dual action as both an acetylcholinesterase inhibitor and an N-methyl-D-aspartate receptor antagonist. This dual mechanism of action provides a multifaceted approach to addressing neurodegenerative diseases, potentially offering greater therapeutic benefits compared to compounds with a single target .
Properties
Molecular Formula |
C20H25ClN4 |
|---|---|
Molecular Weight |
356.9 g/mol |
IUPAC Name |
N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]adamantan-1-amine |
InChI |
InChI=1S/C20H25ClN4/c21-18-3-1-14(2-4-18)12-25-13-19(23-24-25)11-22-20-8-15-5-16(9-20)7-17(6-15)10-20/h1-4,13,15-17,22H,5-12H2 |
InChI Key |
SQARWLAUMRYONO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC4=CN(N=N4)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


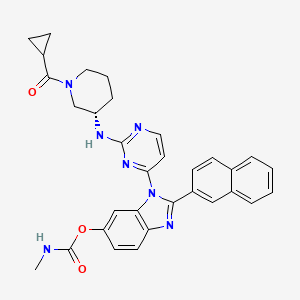

![1-[4-[4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl]piperidin-1-yl]-2-(3-ethylpyrazolo[3,4-b]pyridin-1-yl)ethanone](/img/structure/B12391466.png)
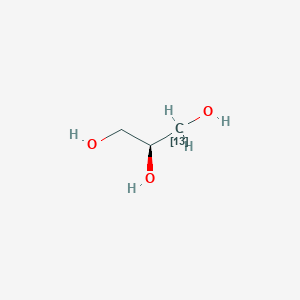
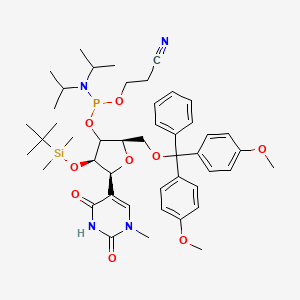

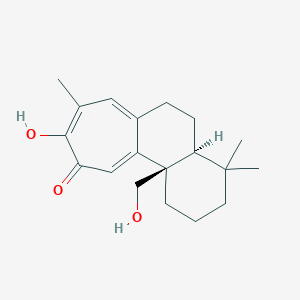

![(E)-N-[4-[2-[4-(hydroxymethyl)piperidin-1-yl]pyridin-4-yl]pyridin-2-yl]-3-phenylprop-2-enamide](/img/structure/B12391504.png)
